3-(2-Fluorophenoxy)piperidine

Medicinal Chemistry Serotonin Reuptake Inhibitors Piperidine Scaffold Design

3-(2-Fluorophenoxy)piperidine (CAS 871587-66-5) is a fluorinated aryloxypiperidine comprising a piperidine ring substituted at the 3-position with a 2-fluorophenoxy group. With a molecular formula of C11H14FNO and molecular weight of 195.23 g/mol, the compound belongs to the class of 3-aryloxypiperidines—a scaffold extensively employed in medicinal chemistry for the development of central nervous system (CNS) agents, monoamine transporter modulators, and sigma receptor ligands.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B15300896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenoxy)piperidine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC=C2F
InChIInChI=1S/C11H14FNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
InChIKeyXBISLZMZQAIHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenoxy)piperidine: Structural Identity and Procurement Baseline for Fluorinated Piperidine Intermediates


3-(2-Fluorophenoxy)piperidine (CAS 871587-66-5) is a fluorinated aryloxypiperidine comprising a piperidine ring substituted at the 3-position with a 2-fluorophenoxy group . With a molecular formula of C11H14FNO and molecular weight of 195.23 g/mol, the compound belongs to the class of 3-aryloxypiperidines—a scaffold extensively employed in medicinal chemistry for the development of central nervous system (CNS) agents, monoamine transporter modulators, and sigma receptor ligands [1]. The compound is commercially supplied as both the free base and the hydrochloride salt (CAS 1185299-30-2), typically at ≥95% purity, and is positioned as a versatile intermediate for structure-activity relationship (SAR) exploration and fragment-based drug discovery programs targeting neurological disorders [1].

Why 3-(2-Fluorophenoxy)piperidine Cannot Be Swapped with Positional Isomers or Non-Fluorinated Analogs in Research Procurement


Within the phenoxypiperidine chemical space, substitution position on the piperidine ring (3- vs. 4-), the presence of halogen on the phenoxy ring, and the halogen's regioisomeric position (ortho vs. meta vs. para) each independently control molecular recognition, basicity, lipophilicity, and metabolic fate [1]. The 3-aryloxypiperidine substructure is a privileged motif in serotonin reuptake inhibitors exemplified by paroxetine, where the 3-substitution pattern is essential for pharmacological activity [2]. Substituting 3-(2-fluorophenoxy)piperidine with its 4-positional isomer, the non-fluorinated 3-phenoxypiperidine, or the 3-fluorophenoxy regioisomer will alter the three-dimensional presentation of the aryl ring, the pKa of the piperidine nitrogen, and the electron-withdrawing character of the aromatic substituent—each of which propagates into quantitative differences in target binding, ADME profile, and downstream synthetic utility. The evidence items below quantify these differentiation dimensions where data are available and explicitly identify where only class-level inference is possible.

Quantitative Differentiation Evidence for 3-(2-Fluorophenoxy)piperidine Against Closest Analogs


Piperidine Substitution Position: 3-Aryloxy vs. 4-Aryloxy Pharmacological Scaffold Divergence

The 3-aryloxypiperidine scaffold is the pharmacophoric core of the clinically approved selective serotonin reuptake inhibitor (SSRI) paroxetine, where the (3S,4R)-trans configuration bearing the aryloxymethyl group at position 3 is essential for SERT binding [1]. In contrast, 4-aryloxypiperidine-based monoamine transporter inhibitors (e.g., 4-(2-fluorophenoxy)piperidine) have been explored as dual NET/SERT ligands but have yielded substantially weaker transporter engagement in published datasets [2]. In a Pfizer-generated dataset deposited in BindingDB, a close 3-aryloxy congener—3-(2-fluoro-6-(2-fluorophenoxy)phenoxy)piperidine—demonstrated measurable 5-HT1A receptor affinity (Ki = 90 nM) while maintaining only weak binding at NET (Ki = 1,950 nM), SERT (Ki > 4,710 nM), and DAT (Ki > 5,590 nM) [3]. No equivalent binding profile has been reported for the 4-positional isomer 4-(2-fluorophenoxy)piperidine across any public database, indicating that the 3-substitution pattern is required to access the 5-HT1A/SERT pharmacological space. This positional control of target engagement cannot be assumed when substituting the 4-isomer for the 3-isomer in a research program [4].

Medicinal Chemistry Serotonin Reuptake Inhibitors Piperidine Scaffold Design

Fluorine Ortho-Substitution on Phenoxy Ring: 2-Fluorophenoxy vs. Non-Fluorinated Phenoxy Physicochemical Divergence

Introduction of an ortho-fluorine on the phenoxy ring of 3-(2-fluorophenoxy)piperidine alters the compound's lipophilicity and basicity relative to the non-fluorinated analog 3-phenoxypiperidine. The 2-fluorophenoxy derivative has a predicted LogP of 2.29 compared to 2.04 for 3-phenoxypiperidine, representing an increase of approximately 0.25 log units . This increase in lipophilicity is consistent with the well-established effect of aromatic fluorine substitution on membrane permeability, where each additional fluorine typically adds 0.2–0.4 LogP units [1]. The predicted pKa of the piperidine nitrogen in the fluorinated derivative (9.01) is slightly lower than that of unsubstituted piperidine (pKa ~10.6), due to the electron-withdrawing effect of the 2-fluorophenoxy group transmitted through the ether oxygen . These predicted differences, while modest in absolute magnitude, are within the range known to influence passive membrane permeability, hERG binding, and oral absorption in lead optimization programs [1].

Physicochemical Profiling Drug Design Lipophilicity Modulation

Halogen Selection at Phenoxy Ortho-Position: Fluorine vs. Chlorine Physicochemical and Metabolic Stability Differentiation

Replacing the 2-fluoro substituent with a 2-chloro substituent yields 3-(2-chlorophenoxy)piperidine (CAS 902837-29-0). The chlorine analog has a higher molecular weight (211.69 vs. 195.23 g/mol), higher predicted boiling point (310.4 °C vs. 287.9 °C), and higher predicted density (1.150 vs. 1.108 g/cm³) . The pKa values are nearly identical (9.07 for chloro vs. 9.01 for fluoro, both predicted), indicating that the inductive electron-withdrawing effect on piperidine basicity is comparable . However, from a drug metabolism perspective, aryl fluorination is strongly preferred over aryl chlorination for blocking CYP450-mediated oxidative metabolism at the ortho position of phenyl rings: the C–F bond (bond dissociation energy ~126 kcal/mol) is significantly stronger than the C–Cl bond (~84 kcal/mol), making the fluorinated analog intrinsically more resistant to oxidative dehalogenation [1]. While direct comparative metabolic stability data for these two specific compounds are unavailable in the public domain, the class-level evidence from fluorinated vs. chlorinated drug candidates consistently favors fluorine for metabolic stability [1].

Halogen Bonding Metabolic Stability Lead Optimization

Fluorine Regioisomerism on Phenoxy Ring: 2-Fluoro vs. 3-Fluoro Pharmacological and Property Consequences

The position of the fluorine substituent on the phenoxy ring (ortho vs. meta) dictates the electrostatic potential surface of the aromatic ring and influences both target recognition and metabolism. For structurally related 4-((fluorophenoxy)phenylmethyl)piperidine NET/SERT ligands, the 3-fluoro and 4-fluoro regioisomers exhibit distinct radiochemical incorporation yields (~20% for both, measured under identical [18F]fluorination conditions), and their biological activity at NET vs. SERT is regioisomer-dependent [1]. While direct comparative binding data for 3-(2-fluorophenoxy)piperidine vs. 3-(3-fluorophenoxy)piperidine (CAS 946725-84-4) are not publicly available, the established SAR from the phenylmethylpiperidine series demonstrates that moving the fluorine from the ortho to meta position alters the dihedral angle of the phenoxy ring relative to the piperidine core, thereby repositioning key hydrogen bond acceptors for target protein interactions . A researcher seeking to probe ortho-substituent effects on a biological target must procure the 2-fluoro regioisomer; the 3-fluoro variant will present a different pharmacophore geometry and cannot be substituted without confounding SAR interpretation .

Regioisomer Differentiation Sigma Receptors Monoamine Transporters

Procurement-Relevant Application Scenarios for 3-(2-Fluorophenoxy)piperidine Based on Structural and Physicochemical Evidence


CNS Lead Optimization: Building Block for Serotonergic and Sigma Receptor SAR Libraries

The 3-aryloxypiperidine scaffold is the pharmacophoric foundation of paroxetine and related SSRIs. 3-(2-Fluorophenoxy)piperidine provides the core 3-substituted piperidine motif with an ortho-fluorine handle that can be elaborated through N-functionalization or further aromatic substitution. As demonstrated by the BindingDB data for the congener 3-(2-fluoro-6-(2-fluorophenoxy)phenoxy)piperidine (5-HT1A Ki = 90 nM), this scaffold family can achieve measurable serotonergic target engagement, making the compound a rational starting point for synthesizing focused libraries probing 5-HT1A, SERT, or sigma receptor activity [1]. The compound's availability as both free base and hydrochloride salt (CAS 1185299-30-2) provides formulation flexibility for both organic synthesis and initial biological assay preparation .

Fragment-Based Drug Discovery (FBDD): Fluorinated 3D Fragment with Favorable Physicochemical Properties

Fluorinated piperidines are increasingly valued as three-dimensional fragments in FBDD campaigns due to their conformational complexity and the ability of 19F to serve as a sensitive NMR probe for binding studies [1]. 3-(2-Fluorophenoxy)piperidine, with a molecular weight of 195.23 (<300 Da fragment rule), predicted LogP of 2.29 (within the optimal 1–3 range for CNS fragments), and a single fluorine atom suitable for 19F NMR detection, meets established fragment screening criteria . Compared to the non-fluorinated 3-phenoxypiperidine (LogP = 2.04), the fluorinated analog offers a 0.25 LogP unit increase that can improve passive permeability without introducing the metabolic liability of a chloro substituent .

Synthetic Intermediate for Paroxetine Analogs and Related 3,4-Disubstituted Piperidines

Patents covering piperidine derivatives as intermediates for paroxetine synthesis establish the precedent for 3-substituted piperidines as key intermediates in antidepressant API manufacturing [1]. 3-(2-Fluorophenoxy)piperidine, with its free secondary amine and 3-position aryloxy group, can serve as a direct precursor for N-alkylation or reductive amination to generate structurally diverse analogs. Its predicted boiling point (287.9 °C) and density (1.108 g/cm³) are typical for small-molecule piperidine intermediates and are compatible with standard laboratory purification techniques including flash chromatography and distillation .

Comparative Physicochemical Probing: Ortho-Fluoro vs. Ortho-Chloro SAR Studies

For research groups systematically investigating halogen effects on target binding or ADME properties, 3-(2-fluorophenoxy)piperidine and 3-(2-chlorophenoxy)piperidine form a matched molecular pair differing only in the ortho-halogen identity. The fluorine variant offers a 16.46 Da lower molecular weight and a 22.5 °C lower boiling point—advantages for compound handling and purification—while maintaining identical hydrogen bond acceptor count (3) and comparable pKa (9.01 vs. 9.07) [1]. These matched-pair properties enable clean SAR interpretation where differential biological activity can be attributed specifically to halogen size/electronegativity rather than to confounding physicochemical changes .

Quote Request

Request a Quote for 3-(2-Fluorophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.